molecular formula C7H6N2OS B8690166 1,2,3-benzothiadiazol-6-ylmethanol

1,2,3-benzothiadiazol-6-ylmethanol

Cat. No.: B8690166
M. Wt: 166.20 g/mol
InChI Key: JKTPAWJPHSOKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-benzothiadiazol-6-ylmethanol is a heterocyclic compound that contains a benzene ring fused to a 1,2,3-thiadiazole ring

Preparation Methods

The synthesis of 1,2,3-benzothiadiazol-6-ylmethanol can be achieved through various synthetic routes. One common method involves the reaction of benzothiadiazole with formaldehyde under specific conditions to introduce the hydroxymethyl group. Another approach includes the use of photocatalysis reactions involving azoalkenes and potassium thiocyanate in the presence of cercosporin and t-butyl alcohol . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,2,3-benzothiadiazol-6-ylmethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include various substituted derivatives of the original compound .

Scientific Research Applications

1,2,3-benzothiadiazol-6-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antiviral properties. In medicine, it is being explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities. In industry, it is used in the production of dyes, fungicides, and other chemical intermediates .

Mechanism of Action

The mechanism of action of 1,2,3-benzothiadiazol-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance (SAR) in plants by increasing the accumulation of salicylic acid and the expression of defense marker genes . In biological systems, it may interact with enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

1,2,3-benzothiadiazol-6-ylmethanol can be compared with other similar compounds such as 1,2,3-thiadiazole and benzo[1,2,3]thiadiazole derivatives. These compounds share a similar core structure but differ in their functional groups and substituents. The unique hydroxymethyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1,2,3-benzothiadiazol-6-ylmethanol

InChI

InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)11-9-8-6/h1-3,10H,4H2

InChI Key

JKTPAWJPHSOKAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)SN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add sodium borohydride (1.35 g, 36 mmol) in five portions over 4 h to a solution of benzo[1,2,3]thiadiazole-6-carboxylic acid methyl ester (0.35 g, 1.8 mmol, prepared by following the procedure described in J. Heterocyclic Chem. 1972, 1149) in methanol (18 mL) at 0° C. Add acetone to quench and evaporate the mixture onto silica gel. Purify the residue by chromatography on silica gel eluting with hexane/EtOAc (1:0 to 2:3 gradient) to give the desired intermediate (133 mg, 45%). MS (GCMS) m/z: 166 M+.
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Heterocyclic
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